REACTION_CXSMILES
|
[N:1]1([C:10]([O:12][CH2:13][C:14]2[CH:19]=CC=C[CH:15]=2)=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][C@H:2]1C(O)=O.[CH2:20](Cl)[Cl:21]>>[CH2:13]([O:12][C:10]([Cl:21])=[O:11])[CH:14]([CH3:19])[CH3:15].[CH3:20][CH:7]1[CH2:6][CH2:2][NH:1][CH2:9][CH2:8]1
|
Name
|
N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1([C@H](C(=O)O)CCCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
(L)-pipecholine-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought under argon atmosphere to a temperature of approximately -20° C
|
Type
|
ADDITION
|
Details
|
On stabilization of the temperature, the following were added in quick succession
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.13 mmol | |
AMOUNT: VOLUME | 0.67 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.18 mmol | |
AMOUNT: VOLUME | 0.63 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([C:10]([O:12][CH2:13][C:14]2[CH:19]=CC=C[CH:15]=2)=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][C@H:2]1C(O)=O.[CH2:20](Cl)[Cl:21]>>[CH2:13]([O:12][C:10]([Cl:21])=[O:11])[CH:14]([CH3:19])[CH3:15].[CH3:20][CH:7]1[CH2:6][CH2:2][NH:1][CH2:9][CH2:8]1
|
Name
|
N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1([C@H](C(=O)O)CCCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
(L)-pipecholine-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought under argon atmosphere to a temperature of approximately -20° C
|
Type
|
ADDITION
|
Details
|
On stabilization of the temperature, the following were added in quick succession
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.13 mmol | |
AMOUNT: VOLUME | 0.67 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.18 mmol | |
AMOUNT: VOLUME | 0.63 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |